Nortetrazepam
Overview
Description
Nortetrazepam is a benzodiazepine derivative and one of the major metabolites of tetrazepam . Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily known for its role in the metabolic pathway of tetrazepam, contributing to its pharmacological effects .
Mechanism of Action
- Enhanced GABA binding activity leads to somnolence, muscle relaxation, decreased anxiety, and overall central nervous system depression .
- Nortetrazepam’s binding to GABA receptors enhances inhibitory signaling, affecting downstream pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Nortetrazepam, like other benzodiazepines, interacts with the central benzodiazepine receptors in the brain . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors . The interaction of this compound with these receptors leads to enhanced GABA binding activity , which in turn increases the inhibitory effects of GABA on neuronal excitability .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, by modulating the activity of GABA, an inhibitory neurotransmitter . It enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors . Upon binding, this compound enhances the binding activity of GABA, leading to increased inhibition of neuronal excitability .
Metabolic Pathways
This compound is likely metabolized in the liver, like other benzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nortetrazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the benzodiazepine ring structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. Quality control measures are crucial to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Nortetrazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, dehydrogenated, and substituted derivatives of this compound .
Scientific Research Applications
Nortetrazepam has several scientific research applications, including:
Biology: Studied for its effects on the central nervous system and its role in the metabolism of tetrazepam.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism studies.
Industry: Utilized in the development of new benzodiazepine derivatives and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Tetrazepam: The parent compound of nortetrazepam, known for its muscle relaxant properties.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Nitrazepam: Known for its hypnotic and anticonvulsant properties.
Uniqueness of this compound
This compound is unique due to its specific role as a metabolite of tetrazepam. It shares many pharmacological properties with other benzodiazepines but is primarily studied for its metabolic pathway and its contribution to the overall effects of tetrazepam .
Properties
IUPAC Name |
7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMSENAXZDFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146057 | |
Record name | Nortetrazepam [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10379-11-0 | |
Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortetrazepam [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortetrazepam [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORTETRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?
A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of this compound, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, this compound.
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